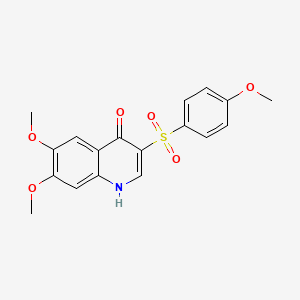

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-ol, also known as DMSQ, is a quinoline derivative with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. DMSQ is a versatile molecule with a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been studied for its potential to inhibit the growth of cancer cells and to modulate the immune system.

Scientific Research Applications

Synthesis and Theoretical Studies

Compounds similar to "6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-ol" have been synthesized and theoretically studied for their potential as precursors in aromatic demethoxylation processes. For example, a study on the synthesis and theoretical analysis of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, a possible precursor in oxoisoaporphine synthesis, utilized DFT calculations to understand its reactivity and aromatic demethoxylation pathways (E. Sobarzo-Sánchez, L. Castedo, & J. Fuente, 2006).

Antiproliferative Properties

The exploration of quinoline derivatives for antiproliferative activity against various cancer cell lines is a significant application. A study involving the synthesis of lakshminine and related oxoisoaporphine alkaloids tested these compounds for antiproliferative effects, demonstrating the potential of these molecules in pharmaceutical applications (Vicente Castro-Castillo, Marco Rebolledo-Fuentes, C. Theoduloz, & B. Cassels, 2010).

Photoreduction Studies

Photoreduction studies of oxoisoaporphines, including derivatives similar to "6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-ol," have provided insights into their photochemical behavior. These studies offer a foundation for developing photoresponsive materials and understanding the photophysical properties of these compounds (J. R. De la Fuente, C. Jullian, C. Saitz, E. Sobarzo-Sánchez, Verónica Neira, C. González, R. López, & H. Pessoa‐Mahana, 2004).

Microwave-assisted Synthesis

The development of microwave-assisted synthesis techniques for creating quinoline derivatives showcases the advancement in chemical synthesis methodologies. These methods offer efficient, rapid, and environmentally friendly approaches to producing complex quinoline structures, which could be useful in drug discovery and material science (S. G. Patel, Aday González-Bakker, Ruturajsinh M. Vala, Paras J Patel, Adrián Puerta, Apoorva Malik, Rakesh K Sharma, J. Padrón, & H. Patel, 2022).

properties

IUPAC Name |

6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6S/c1-23-11-4-6-12(7-5-11)26(21,22)17-10-19-14-9-16(25-3)15(24-2)8-13(14)18(17)20/h4-10H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNWLRGXZJZEHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-((4-(4-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2886942.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2886950.png)

![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2886952.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone](/img/structure/B2886955.png)

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2886957.png)

![3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B2886959.png)

![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)

![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)